molecular formula C15H19NO5 B270525 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

货号 B270525
分子量: 293.31 g/mol
InChI 键: UVSXPQWSXPMKGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid, also known as MDL-72222, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. MDL-72222 has been studied for its potential use in treating a variety of diseases, including atherosclerosis, Alzheimer's disease, and cancer.

作用机制

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid works by inhibiting the enzyme ACAT, which is involved in the synthesis of cholesterol esters. By inhibiting this enzyme, 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid can reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters. This can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been shown to have a number of biochemical and physiological effects. In animal studies, 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been shown to reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters. This can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease.

实验室实验的优点和局限性

One advantage of using 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid in lab experiments is its potency as an ACAT inhibitor. This allows researchers to study the effects of inhibiting ACAT in a variety of disease models. However, one limitation of using 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid is its complex synthesis process, which can make it difficult and expensive to obtain.

未来方向

There are a number of future directions for research on 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid. One area of interest is its potential use in treating cancer. ACAT inhibitors have been shown to reduce the growth and proliferation of cancer cells in vitro, and further studies are needed to determine whether 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has potential as a cancer treatment.
Another area of interest is the development of more potent and selective ACAT inhibitors. 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been shown to inhibit other enzymes in addition to ACAT, which can limit its effectiveness as a therapeutic agent. Developing more selective ACAT inhibitors could help to overcome this limitation and improve the efficacy of ACAT inhibition as a treatment strategy for a variety of diseases.
Conclusion:
3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid is a potent ACAT inhibitor that has been extensively studied for its potential use in treating atherosclerosis, Alzheimer's disease, and cancer. Its mechanism of action involves inhibiting the synthesis of cholesterol esters, which can help to prevent the development of atherosclerosis and reduce the accumulation of beta-amyloid in Alzheimer's disease. While there are limitations to using 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid in lab experiments, its potency as an ACAT inhibitor makes it a valuable tool for studying the effects of ACAT inhibition in a variety of disease models.

合成方法

The synthesis of 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid involves several steps, starting with the reaction of 3,3-dimethyl-5-oxopentanoic acid with 6-methyl-1,3-benzodioxole-5-amine. The resulting compound is then subjected to a series of chemical reactions to produce the final product. The synthesis of 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid is a complex process that requires expertise in organic chemistry.

科学研究应用

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has been extensively studied for its potential use in treating atherosclerosis, a disease characterized by the accumulation of cholesterol in the arteries. ACAT inhibitors such as 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid have been shown to reduce the formation of cholesterol esters and promote the breakdown of existing cholesterol esters, which can help to prevent the development of atherosclerosis.
In addition to its potential use in treating atherosclerosis, 3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid has also been studied for its potential use in treating Alzheimer's disease. ACAT inhibitors have been shown to reduce the accumulation of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.

属性

产品名称

3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

分子式

C15H19NO5

分子量

293.31 g/mol

IUPAC 名称

3,3-dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H19NO5/c1-9-4-11-12(21-8-20-11)5-10(9)16-13(17)6-15(2,3)7-14(18)19/h4-5H,6-8H2,1-3H3,(H,16,17)(H,18,19)

InChI 键

UVSXPQWSXPMKGN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1NC(=O)CC(C)(C)CC(=O)O)OCO2

规范 SMILES

CC1=CC2=C(C=C1NC(=O)CC(C)(C)CC(=O)O)OCO2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。